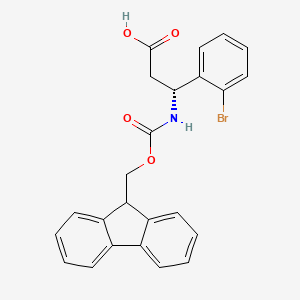
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-bromophenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-bromophenyl)propanoic acid is a useful research compound. Its molecular formula is C24H20BrNO4 and its molecular weight is 466.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-bromophenyl)propanoic acid, commonly referred to as Fmoc-L-4-bromophenylalanine, is a synthetic amino acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group and a brominated phenyl moiety. The biological implications of this compound are significant in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : C25H22BrNO4
- Molecular Weight : 480.35 g/mol
- CAS Number : 1632296-29-7
- Purity : Typically >95% in commercial preparations.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer activities. For instance, derivatives of fluorenylmethoxycarbonyl amino acids have been tested against various cancer cell lines, showing significant cytotoxic effects.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Fmoc-L-4-bromophenylalanine | MCF-7 (Breast Cancer) | 4.5 | |
| Fmoc-L-Phenylalanine | HCT116 (Colon Cancer) | 5.0 |
The above data suggest that the brominated derivative may enhance the cytotoxicity compared to its non-brominated counterparts.
The mechanism through which this compound exerts its effects appears to involve the modulation of apoptotic pathways. Studies indicate that it may induce apoptosis in cancer cells through the activation of caspase cascades and the upregulation of pro-apoptotic proteins while downregulating anti-apoptotic factors.
Pharmacological Applications
Beyond its anticancer properties, the compound's structural attributes make it a candidate for use in drug development as a building block for peptide synthesis. Its ability to form stable linkages with other amino acids allows for the creation of novel peptide sequences that may possess enhanced biological activities.
Case Studies
- Study on Anticancer Activity : A recent investigation evaluated the efficacy of several Fmoc-protected amino acids, including this compound), against human breast cancer cell lines. The study demonstrated that the compound significantly inhibited cell proliferation at micromolar concentrations, suggesting its potential as an anticancer agent .
- Peptide Synthesis Research : In another study focusing on peptide synthesis, researchers utilized this compound as a key building block in constructing peptides with enhanced selectivity for specific receptors involved in cancer progression .
Eigenschaften
IUPAC Name |
(3R)-3-(2-bromophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BrNO4/c25-21-12-6-5-11-19(21)22(13-23(27)28)26-24(29)30-14-20-17-9-3-1-7-15(17)16-8-2-4-10-18(16)20/h1-12,20,22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXTFQBWZFOPYGV-JOCHJYFZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=CC=C4Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(=O)O)C4=CC=CC=C4Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














